molecular formula C14H16N4OS2 B2574280 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2320886-23-3

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2574280
CAS No.: 2320886-23-3
M. Wt: 320.43
InChI Key: RWZXZDKIZKKNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a combination of a benzoyl group, a thiadiazole ring, and a piperazine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone are not fully understood due to the limited information available. It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

The cellular effects of (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone is not well-studied. It is known that thiadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, base catalysts.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: N-alkylated piperazine derivatives.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c1-20-12-4-2-3-11(9-12)14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXZDKIZKKNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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